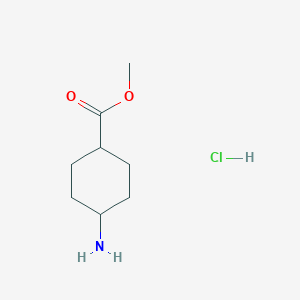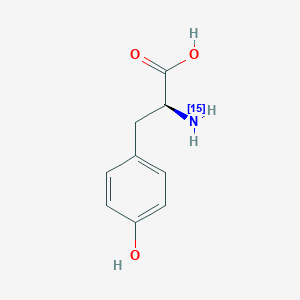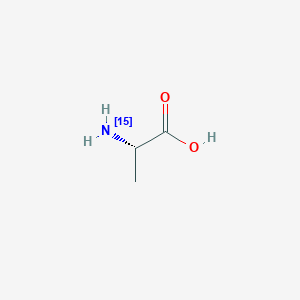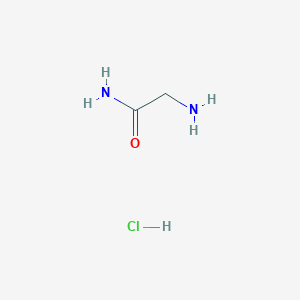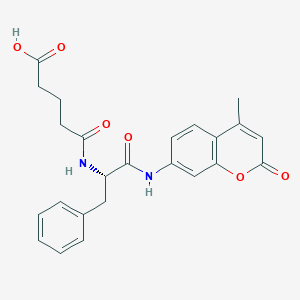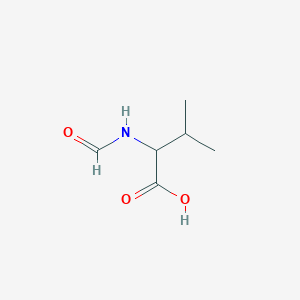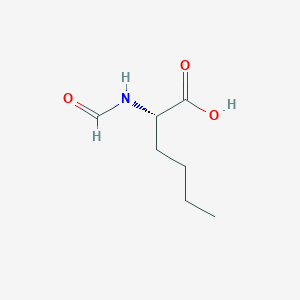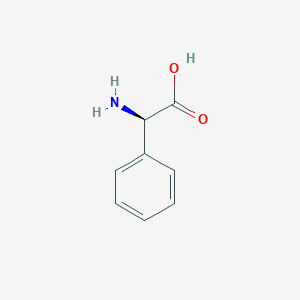
D-(-)-alpha-Phenylglycine
概要
説明
D-alpha-phenylglycine is the R stereoisomer of alpha-phenylglycine. It is an enantiomer of a L-alpha-phenylglycine. It is a tautomer of a D-alpha-phenylglycine zwitterion.
科学的研究の応用
Natural Product Synthesis and Biosynthesis
D-(-)-alpha-Phenylglycine (D-Phg) is a significant component in the synthesis of various natural products. It is particularly notable for its presence in peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. The biosynthesis of D-Phg and related compounds such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg) has been extensively studied, highlighting their importance in medicinal chemistry (Rashed S Al Toma et al., 2015).
Metabolic Engineering for Production
Metabolic engineering techniques have been employed to facilitate the production of D-Phg, particularly for its role as a building block in semi-synthetic penicillins and cephalosporins. By engineering microbial pathways, notably in E. coli, researchers have successfully created biosynthetic pathways for fermentative production of D-Phg, demonstrating the potential for sustainable and efficient production methods (U. Müller et al., 2006).
Enzymatic Synthesis and Characterization
The enzymatic synthesis and characterization of D-Phg have been a focus of research to enhance its industrial applications. For instance, studies on D-phenylglycine aminotransferase from Pseudomonas stutzeri have provided insights into the enzymatic mechanisms that can facilitate the synthesis of enantiomerically pure D-Phg, which is valuable for pharmaceutical applications (S. Wiyakrutta & V. Meevootisom, 1997).
Biocatalysis and Green Chemistry
The use of biocatalysis for the synthesis of D-Phg from various precursors has been explored to provide environmentally friendly and efficient production methods. This includes the transformation of substrates like racemic mandelic acid and styrene into D-Phg using engineered E. coli, which demonstrates a move towards green chemistry in the pharmaceutical industry (Yi Zhou et al., 2017).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of D-Phg has provided insights into its properties and potential applications. For example, studies using techniques like FTIR and FT Raman spectroscopies have been conducted to understand its structural properties and potential biological activities (G. VijayaKumari et al., 2021).
作用機序
Target of Action
D-Phenylglycine, also known as D-2-Phenylglycine, D-(-)-alpha-Phenylglycine, or H-D-PHG-OH, primarily targets the enzyme D-Phenylglycine aminotransferase (D-PhgAT). This enzyme is isolated from Pseudomonas stutzeri ST-201 . It plays a crucial role in the reversible stereo-inverting transamination process .
Mode of Action
D-Phenylglycine interacts with its target, D-PhgAT, to catalyze a reversible transamination process. This process involves the conversion of L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine . The interaction is facilitated by key residues within the enzyme, such as Arg34 and Arg407, which are involved in substrate recognition .
Biochemical Pathways
The biochemical pathway affected by D-Phenylglycine involves the conversion of L-glutamic acid to benzoylformate. This process is part of the larger L-phenylalanine pathway, which is crucial for the synthesis of many pharmaceuticals . The downstream effects include the production of α-ketoglutarate and D-phenylglycine .
Pharmacokinetics
It’s known that d-phenylglycine can improve the oral absorption of drugs like l-dopa, suggesting that it may have a significant impact on drug bioavailability .
Result of Action
The result of D-Phenylglycine’s action is the production of α-ketoglutarate and D-phenylglycine . This process is potentially useful in the synthesis of D-phenylglycine and D-4-hydroxyphenylglycine using L-glutamate as a low-cost amino donor substrate in one single step .
Action Environment
The action of D-Phenylglycine is influenced by various environmental factors. For instance, the expression of D-PhgAT in Pichia pastoris can be enhanced by co-expressing E. coli chaperonins GroEL-GroES . This suggests that the cellular environment and the presence of certain proteins can significantly influence the action, efficacy, and stability of D-Phenylglycine .
生化学分析
Biochemical Properties
D-Phenylglycine participates in biochemical reactions through the action of the enzyme D-Phenylglycine aminotransferase (D-PhgAT), which is isolated from Pseudomonas stutzeri ST-201 . This enzyme catalyzes the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-Phenylglycine . This interaction highlights the critical role of D-Phenylglycine in the biochemical reactions involving these biomolecules .
Cellular Effects
In cellular processes, D-Phenylglycine has been shown to influence the production of active recombinant protein in Escherichia coli . It has been observed that the co-expression of molecular chaperones with enzymes can increase the yields of active enzymes, including D-Phenylglycine aminotransferase .
Molecular Mechanism
The molecular mechanism of D-Phenylglycine involves its interaction with the enzyme D-Phenylglycine aminotransferase. This enzyme, through a stereo-inverting mechanism, catalyzes the reversible transamination from L-glutamic acid to benzoylformate, producing α-ketoglutarate and D-Phenylglycine . This process involves key residues that control the stereo-inverting behavior of D-Phenylglycine aminotransferase .
Temporal Effects in Laboratory Settings
In laboratory settings, D-Phenylglycine has been used to improve the oral absorption of L-dopa, a drug used for Parkinson’s disease management . The use of D-Phenylglycine resulted in a sustained release of dopamine in the brain striatum, indicating that D-Phenylglycine might be a prodrug of dopamine .
Metabolic Pathways
D-Phenylglycine is produced from glucose through metabolic engineering involving the enzymes hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and the stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) . These enzymes catalyze the conversion of phenylpyruvate via mandelate and phenylglyoxylate to D-Phenylglycine .
Transport and Distribution
D-Phenylglycine has been shown to facilitate the transport of L-dopa through the intestinal peptide transporter I (PepT1), improving its absorption . This suggests that D-Phenylglycine may interact with transporters or binding proteins, influencing its localization or accumulation within cells and tissues .
特性
IUPAC Name |
(2R)-2-amino-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNAGUHMKGQNY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889362 | |
| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-74-1 | |
| Record name | (-)-Phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylglycine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLGLYCINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5LYS471N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
